1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 887348-41-6
VCID: VC7075877
InChI: InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3
SMILES: CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O
Molecular Formula: C19H22N2O3
Molecular Weight: 326.396

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

CAS No.: 887348-41-6

Cat. No.: VC7075877

Molecular Formula: C19H22N2O3

Molecular Weight: 326.396

* For research use only. Not for human or veterinary use.

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol - 887348-41-6

Specification

CAS No. 887348-41-6
Molecular Formula C19H22N2O3
Molecular Weight 326.396
IUPAC Name 1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3
Standard InChI Key LYLCQBOCKYTTFQ-UHFFFAOYSA-N
SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1H-1,3-benzodiazole core substituted at the 1-position with a 2-(2-methoxyphenoxy)ethyl group and at the 2-position with a propan-1-ol chain. Key structural attributes include:

  • Benzodiazole system: Provides π-π stacking potential and hydrogen-bonding capabilities via its aromatic nitrogen atoms .

  • 2-Methoxyphenoxyethyl side chain: Introduces ether linkages and methoxy groups that enhance membrane permeability while modulating electronic interactions .

  • Chiral propanol moiety: The secondary alcohol at position 2 creates a stereocenter, suggesting possible enantiomer-specific biological activity .

Table 1: Fundamental Identifiers

PropertyValue
IUPAC Name1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Molecular FormulaC₁₉H₂₂N₂O₃
SMILESCCC(c1nc(cccc2)c2n1CCOc1cc(OC)ccc1)O
Molecular Weight326.4 g/mol
Chiral Centers1

Synthetic Considerations

While no direct synthesis protocol exists in published literature for this specific compound, analogous benzodiazol derivatives provide methodological insights . A plausible three-step route could involve:

  • Benzodiazole core formation: Condensation of o-phenylenediamine with a β-keto acid derivative under acidic conditions .

  • N-alkylation: Reaction of the benzodiazole nitrogen with 1-chloro-2-(2-methoxyphenoxy)ethane using phase-transfer catalysis .

  • Propanol side chain introduction: Grignard addition to a ketone intermediate followed by stereoselective reduction .

Critical impurities likely include regioisomeric benzodiazoles and incomplete alkylation byproducts, necessitating chromatographic purification similar to carvedilol intermediate protocols .

Physicochemical Profile

Calculated Properties

Advanced computational models predict the following characteristics :

Table 2: Key Physicochemical Parameters

ParameterValueRelevance
logP4.006Indicates moderate lipophilicity
logD (pH 7.4)4.005Suggests stable partitioning in plasma
Polar Surface Area41.259 ŲModerate membrane permeability
Water Solubility (LogSw)-4.13Classifies as poorly water-soluble
Rotatable Bonds7High conformational flexibility

The compound's low aqueous solubility (-4.13 LogSw) presents formulation challenges, likely requiring prodrug strategies or nanocarrier systems for in vivo delivery . The balanced logP/logD profile (4.005-4.006) aligns with CNS drug-like properties, though its inclusion in cardiovascular libraries suggests peripheral target engagement .

Biological Relevance and Screening Data

Target Hypothesis

While explicit binding data remains unpublished, structural analogs demonstrate activity at:

  • β-adrenergic receptors: The 2-methoxyphenoxy moiety mirrors carvedilol's pharmacophore, suggesting potential β-blockade activity .

  • Voltage-gated ion channels: Benzodiazol derivatives frequently modulate Kv7.1 and hERG channels due to aromatic stacking interactions .

  • Serotonin receptors: The ethanolamine side chain topology resembles 5-HT1A ligands, implying possible neuromodulatory effects .

Table 3: Library Inclusion and Implied Targets

Screening LibraryCompound CountProbable Targets
Cardiovascular22,201β1-adrenoceptors, L-type Ca²⁺ channels
Ion Channels Focused26,372Kv, Nav, TRP families

Stereochemical Implications

The chiral propanol center (C2) creates two enantiomers with likely divergent pharmacokinetic profiles:

  • (R)-enantiomer: Predicted to exhibit higher aqueous solubility due to preferential hydrogen bonding configurations .

  • (S)-enantiomer: May demonstrate enhanced membrane partitioning through optimized lipid interactions .

Resolution techniques would require chiral stationary phase HPLC or enzymatic kinetic resolution, as employed in β-blocker manufacturing .

Research Applications and Future Directions

Current Use Cases

  • High-throughput screening: As part of ChemDiv's 1.7M compound database for cardiovascular phenotyping .

  • Lead optimization: Structural template for modifying logP and PSA values in ion channel modulator development .

  • Metabolic stability studies: The methoxy group's susceptibility to demethylation provides a model for CYP450 interaction analyses .

Challenges and Opportunities

  • Solubility enhancement: Prodrug approaches using phosphate esters or PEGylation could improve bioavailability .

  • Target deconvolution: Advanced techniques like thermal shift assays or CRISPR-Cas9 screening needed to identify primary targets .

  • Stereoselective synthesis: Developing asymmetric catalytic methods to access enantioenriched material for pharmacological evaluation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator